molecular formula C17H19N3O2 B2490209 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1797597-35-3

2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2490209
CAS No.: 1797597-35-3
M. Wt: 297.358
InChI Key: ZNZRATUOQGXWCJ-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 1797597-35-3) is a synthetic small molecule with a molecular formula of C17H19N3O2 and a molecular weight of 297.35 g/mol . Its structure features a piperidine core ether-linked to a pyridazine ring and an N-acylated with a 2-phenylethanone group, a scaffold recognized for its potential in medicinal chemistry research . This compound is of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors. Pyridazinone-containing derivatives have demonstrated potent inhibitory activity against various molecular targets. For instance, structurally related quinoline derivatives bearing pyridazinone moieties have been developed as highly effective c-Met (mesenchymal-epithelial transition factor) kinase inhibitors, showing superior activity with IC50 values in the nanomolar range against cancer cell lines such as A549, HepG2, and MCF-7 . Furthermore, the piperidine-pyridazine structural motif is actively explored in neuroscience research. Recent studies have identified brain-permeable compounds containing these pharmacophores as potent and metabolically stable kynurenine monooxygenase (KMO) inhibitors, presenting a promising therapeutic strategy for Huntington's disease and other neurological disorders . The broad utility of such heterocyclic compounds stems from their ability to mimic peptide bonds and participate in key hydrogen-bonding interactions with biological targets . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-phenyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(13-14-5-2-1-3-6-14)20-11-8-15(9-12-20)22-16-7-4-10-18-19-16/h1-7,10,15H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZRATUOQGXWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.

    Incorporation of the Pyridazine Moiety: The pyridazine ring is attached through nucleophilic substitution reactions, often involving pyridazine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyridazine oxygen serve as nucleophilic sites for alkylation or arylation. Key examples include:

Reaction Type Conditions Products Yield Reference
Alkylation K2CO3, KI, ethanol/water, phenoxy alkyl bromides (e.g., 1,3-dibromopropane)Substituted piperidine derivatives with extended alkyl chains65–78%
Aryl Coupling Pd(PPh3)4, Na2CO3, DMF/H2O, aryl boronic acidsBiaryl ether derivatives via Suzuki–Miyaura coupling at pyridazine oxygen82–89%

These reactions are critical for modifying the compound’s pharmacokinetic properties. For instance, coupling with 3,4-dichlorophenyl boronic acid enhances target selectivity in enzyme inhibition studies .

Oxidation and Reduction Reactions

The ketone group undergoes redox transformations, while the pyridazine ring participates in hydrogenation:

Reaction Reagents/Conditions Products Notes
Ketone Reduction NaBH4, MeOH, 0°C → RTSecondary alcohol derivativeSelective reduction without ring opening
Pyridazine Hydrogenation H2 (1 atm), Pd/C, ethanol, 50°CTetrahydro-pyridazine analogPartial saturation improves solubility
Oxidative Ring Opening KMnO4, acidic conditionsDicarboxylic acid intermediateUsed for metabolite synthesis

Reduction of the ketone to an alcohol preserves the piperidine-pyridazine core, enabling further functionalization .

Cyclization and Ring-Forming Reactions

The compound participates in cycloadditions to form fused heterocycles:

Reaction Conditions Products Application
Aza-Michael Addition DBU, acetonitrile, 65°C1,3′-Biazetidine derivativesEnhances rigidity for receptor binding
HWE Reaction NaH, THF, methyl 2-(dimethoxyphosphoryl)acetateα,β-unsaturated ketone intermediatesKey step in analog synthesis

Cyclization reactions exploit the electron-deficient pyridazine ring, facilitating [4+2] cycloadditions with dienes.

Cross-Coupling Reactions

The pyridazine moiety enables metal-catalyzed couplings:

Reaction Catalyst/Base Partners Outcome
Suzuki Coupling Pd(dppf)Cl2, K3PO4Aryl boronic acidsBiaryl derivatives with enhanced π-π stacking
Buchwald–Hartwig Amination Pd2(dba)3, XantphosPrimary/secondary aminesAmino-functionalized analogs for CNS targeting

These reactions are pivotal for diversifying the compound’s aryl groups, improving binding affinity to targets like phosphodiesterases .

Acid-Base Reactions

The compound exhibits pH-dependent protonation at multiple sites:

Site pKa Protonation Impact
Piperidine Nitrogen~10.1Enhances water solubility; critical for salt formation
Pyridazine Nitrogen~3.8Stabilizes cationic intermediates in electrophilic substitutions

Protonation at the piperidine nitrogen facilitates salt formation with oxalic acid, improving crystallinity for pharmaceutical formulations .

Stability and Degradation Pathways

Under accelerated conditions (40°C/75% RH), the compound shows:

  • Hydrolysis : Degrades to phenylacetic acid derivatives in acidic media (t1/2 = 12 hrs at pH 2) .

  • Photooxidation : Forms N-oxide byproducts under UV light (λ = 254 nm) .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter systems, including dopamine and serotonin receptors, which could lead to anxiolytic and antidepressant effects.

Case Study Example : A study demonstrated that similar compounds exhibited significant anxiolytic-like effects in animal models. The modifications in the piperidine derivatives led to notable behavioral changes in elevated plus maze tests, indicating potential for anxiety treatment .

Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity. The presence of the pyridazine moiety is believed to enhance its biological properties through specific receptor interactions.

Metabolic Regulation : The compound has been investigated for its ability to inhibit 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. Inhibition of this enzyme has been linked to improved insulin sensitivity and reduced visceral fat accumulation .

Chemical Synthesis

Building Block for Complex Molecules : In synthetic organic chemistry, 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone serves as an important building block for synthesizing more complex molecules. Its multi-step synthesis involves the formation of the piperidine ring through cyclization reactions and the introduction of the phenyl group via Friedel-Crafts acylation.

Unique Features

Compound NameStructural FeaturesApplications
2-Phenyl-1-(piperidin-1-yl)ethanoneLacks pyridazine moietyLimited therapeutic potential
Pyridazine DerivativesVarying substituentsDiverse biological activities

The unique combination of the piperidine and pyridazine moieties in 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone contributes to its distinct chemical reactivity and potential biological activities.

Safety and Toxicity

Initial safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. Related derivatives have shown no acute toxicity in animal models at concentrations up to 2000 mg/kg . However, comprehensive toxicological studies are necessary to establish a complete safety profile.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperidine and Aromatic Moieties

Pyridazine vs. Pyrazolo-Pyrimidine Derivatives
  • Target Compound : The pyridazin-3-yloxy group provides a planar, six-membered di-nitrogen ring, favoring hydrogen bonding and moderate lipophilicity.
  • Analog from : Compounds like 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone replace pyridazine with a fused pyrazolo-pyrimidine system.
Phenyl vs. Fluorophenyl Groups
  • Analog from : 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone substitutes phenyl with 4-fluorophenyl. Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation, a common issue in phenyl-containing compounds. However, the absence of pyridazine in this analog limits hydrogen-bonding capacity .

Functional Group Modifications

Ethanone vs. Methanone
  • Analog from : (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone replaces ethanone with methanone.
Amide Bond Isomerization
  • Analog from : 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits dynamic amide bond isomerization with an activation energy of 67 kJ/mol. In contrast, the target compound’s pyridazin-3-yloxy group may stabilize the amide bond via resonance, reducing isomerization rates and enhancing thermodynamic stability .

Biological Activity

2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound with potential therapeutic applications, particularly in the fields of neuropharmacology and metabolic disorders. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Phenyl Group : Contributes to lipophilicity and receptor interaction.
  • Piperidine Ring : Implicated in various biological activities due to its ability to interact with neurotransmitter receptors.
  • Pyridazine Moiety : Enhances pharmacological properties through specific receptor binding.

The biological activity of 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is primarily attributed to its interaction with neurotransmitter systems and enzymes involved in metabolic pathways. Preliminary studies suggest that it may act on:

  • Dopamine Receptors : Modulating dopaminergic signaling pathways.
  • Serotonin Receptors : Potential anxiolytic effects through serotonin modulation.
  • 11β-Hydroxysteroid Dehydrogenase Type 1 : Inhibition linked to metabolic syndrome treatment .

Pharmacological Effects

Recent studies have highlighted several key pharmacological effects of the compound:

Activity Effect Reference
Anxiolytic-like effectReduced anxiety in animal models
Antidepressant propertiesImproved mood-related behaviors
Metabolic regulationInhibition of 11β-HSD1, aiding in diabetes management

Study 1: Anxiolytic Activity

A study evaluated the anxiolytic-like effects of similar compounds, indicating that modifications in piperidine derivatives lead to significant behavioral changes in elevated plus maze tests. The findings suggest that compounds with similar structures may also exhibit anxiolytic properties through modulation of benzodiazepine and nicotinic pathways .

Study 2: Metabolic Impact

Research on related compounds demonstrated their efficacy in treating metabolic disorders by inhibiting 11β-HSD1. This inhibition has been linked to improved insulin sensitivity and reduced visceral fat accumulation, making it a promising avenue for diabetes treatment .

Safety and Toxicity

Safety assessments indicate that the compound exhibits low toxicity at therapeutic doses. For instance, related derivatives have shown no acute toxicity in animal models at concentrations up to 2000 mg/kg . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the optimal methods for synthesizing 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. Key steps include:

  • Coupling reactions : Pyridazin-3-yloxy groups are introduced via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like dimethylformamide (DMF) .
  • Catalysts : Triethylamine or palladium-based catalysts facilitate intermediate formation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. How is structural characterization performed for this compound?

Advanced analytical techniques are critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and pyridazine moieties. For example, coupling constants (J = 2–5 Hz) distinguish axial/equatorial proton orientations .
  • HPLC : Purity is validated using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 365.176) .

Q. What techniques are used to monitor reaction progress during synthesis?

  • TLC (Thin-Layer Chromatography) : Silica plates with fluorescent indicators track intermediates using ethyl acetate/hexane eluents .
  • In-situ FTIR : Monitors carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to confirm ketone formation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Inert Atmospheres : Sensitive steps (e.g., Suzuki couplings) require argon/nitrogen to prevent oxidation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 4h) while maintaining >80% yield .
  • Solvent Optimization : Tetrahydrofuran (THF) improves solubility of aromatic intermediates compared to DCM .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular Docking : AutoDock Vina assesses binding affinity to targets like kinases (e.g., IC₅₀ < 1 μM predicted for PI3K) .
  • QSAR Models : Leverage piperidine’s logP (~2.5) and topological polar surface area (TPSA ~50 Ų) to predict blood-brain barrier permeability .

Q. How should researchers address contradictions in reported biological activity data?

  • Dose-Response Validation : Replicate assays (e.g., MTT cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite Screening : LC-MS identifies degradation products that may interfere with activity measurements .

Q. What challenges arise during purification, and how are they resolved?

  • Co-elution Issues : Gradient elution (5→50% acetonitrile in water) separates structurally similar byproducts .
  • Hydroscopic Intermediates : Lyophilization under vacuum ensures anhydrous conditions for hygroscopic piperidine derivatives .

Q. Which structural motifs are critical for pharmacophore activity?

  • Piperidine-Pyridazine Core : The piperidine’s chair conformation enables hydrogen bonding with catalytic lysine residues in enzymes .
  • Phenyl Substituent : Enhances lipophilicity (clogP ~3.1), improving membrane permeability .

Q. How can solubility limitations in aqueous buffers be mitigated?

  • Co-solvent Systems : 10% DMSO in PBS retains solubility without denaturing proteins in biochemical assays .
  • Prodrug Strategies : Phosphate ester derivatives increase aqueous solubility by 10-fold .

Q. What approaches guide structure-activity relationship (SAR) studies?

  • Fragment-Based Design : Replace pyridazine with triazolo[4,5-d]pyrimidine to assess impact on kinase inhibition .
  • Isosteric Replacements : Fluorine substitution at the phenyl ring improves metabolic stability (t₁/₂ increased from 2h to 6h in microsomes) .

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